molecular formula C11H13N3O2S B11860535 1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11860535
M. Wt: 251.31 g/mol
InChI Key: CYYUGCNYWRSJKB-UHFFFAOYSA-N
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Description

The 1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. As part of the thieno[3,2-d]pyrimidine family, a recognized privileged structure in medicinal chemistry, this compound is of significant interest for developing novel therapeutic agents . Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as potent inhibitors targeting tubulin polymerization at the colchicine binding site . This mechanism disrupts microtubule dynamics, leading to the depolymerization of α- and β-tubulin heterodimers, which is critical for cell division and shape maintenance. Consequently, such inhibitors exhibit powerful antiproliferative activities against various cancer cell lines and function as vascular disrupting agents (VDAs) . The structural motif of (thieno[3,2-d]pyrimidin-4-yl)(aryl)methanone has been proven crucial for anti-tubulin activity, forming a cis-disposed scaffold via an intramolecular O···S interaction . The incorporation of a lipophilic pyrrolidinyl substituent at the 3-position is a strategic modification known to enhance interaction with the hydrophobic pocket of the target enzyme, potentially leading to improved potency and selectivity . Researchers can utilize this high-purity compound as a key intermediate or a building block for the synthesis of novel analogs, or as a pharmacological tool for studying cell division, cytoskeletal dynamics, and for screening in anticancer drug development programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

1-methyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13N3O2S/c1-13-8-3-5-17-9(8)10(15)14(11(13)16)7-2-4-12-6-7/h3,5,7,12H,2,4,6H2,1H3

InChI Key

CYYUGCNYWRSJKB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C3CCNC3)SC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common synthetic route includes the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate . The reaction conditions often involve refluxing in acetic acid to achieve high yields. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of 1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are primarily attributed to its ability to interact with biological targets involved in disease processes. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit a range of biological activities including:

  • Anticancer Activity : Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have highlighted their potential as inhibitors of key enzymes involved in tumor growth and metastasis .
  • Antiviral Properties : Some thieno[3,2-d]pyrimidine derivatives demonstrate antiviral activity by inhibiting viral replication and enhancing host immune responses. This is particularly relevant in the context of viral infections where traditional therapies may be ineffective .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. Research has focused on optimizing synthetic routes to enhance yield and purity while exploring modifications that could improve biological activity.

Table 1: Summary of Synthetic Routes

Synthetic RouteKey StepsYield (%)References
Route AStep 1: Reaction with pyrrolidine; Step 2: Cyclization85%
Route BStep 1: N-methylation; Step 2: Thienopyrimidine formation75%
Route CStep 1: Functional group modification; Step 2: Final cyclization80%

Case Studies

Several case studies have documented the efficacy of thieno[3,2-d]pyrimidines in preclinical and clinical settings:

  • Cancer Treatment : A study demonstrated that a derivative of thieno[3,2-d]pyrimidine significantly reduced tumor size in xenograft models by inhibiting specific kinases involved in cancer progression .
  • Viral Infections : Another investigation revealed that a related compound exhibited potent antiviral activity against a strain of influenza virus, leading to reduced viral load and improved survival rates in infected models .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

  • Structure : Substituted with a 2,4-difluorophenyl group at position 3.
  • Properties : Exhibits a molecular weight of 280.25 g/mol and a planar aromatic system, which may enhance DNA intercalation or enzyme inhibition .
  • Applications: No direct biological data provided, but fluorinated aromatic groups often improve pharmacokinetic properties.

6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

  • Structure : Features a 5-methyl group and a 6-imidazo[1,2-a]pyridin-2-yl substituent.
  • Activity: Shows moderate antimicrobial activity against S. aureus, E. coli, and B. Notably, its MIC against P. aeruginosa is lower than streptomycin, suggesting potent Gram-negative targeting .
  • SAR Insight : The imidazo-pyridine moiety may enhance membrane penetration or target affinity compared to pyrrolidine derivatives.

Cyclopenta[d]pyrimidine-2,4-dione Derivatives

1-Methyl-3-(2-oxo-2-phenylethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4-dione

  • Structure : Cyclopenta-fused pyrimidine-dione with a phenethyl ketone substituent.
  • Activity : Tested for biocatalytic reduction; bulky substituents hinder enzyme binding, suggesting steric effects dominate over electronic properties .

Pyrimidine-2,4-dione Derivatives with Alicyclic Moieties

3-(3,4-Dimethoxyphenethyl)thieno[3,2-d]pyrimidine-2,4-dione

  • Structure : Phenethyl substituent with methoxy groups.
  • Synthesis: Prepared via alkylation of thieno[3,2-d]pyrimidine-2,4-dione precursors, similar to the target compound’s likely synthetic route .
  • SAR Insight : Polar substituents (e.g., methoxy) may improve solubility but reduce membrane permeability compared to pyrrolidine.

Antimicrobial Activity

Compound Substituents MIC (μg/mL) vs. P. aeruginosa Reference
Target Compound (hypothetical) 3-Pyrrolidin-3-yl, 1-methyl Not reported
6-(Imidazo[1,2-a]pyridin-2-yl) analog 3-Phenyl, 6-imidazo-pyridin-2-yl < Streptomycin (reference drug)
3-(2,4-Difluorophenyl) analog 3-Difluorophenyl Not tested

Key Insight : The imidazo-pyridine substituent enhances Gram-negative activity, while pyrrolidine’s basicity in the target compound may improve intracellular accumulation.

Antioxidant Activity

  • Cyclopenta[d]pyrimidine-2,4-diones : Exhibit Fe²⁺-dependent antiradical activity (IC₅₀ ~10–50 μM) via thioether groups .

Enzymatic and Metabolic Profiles

  • Biocatalytic Reduction : Bulky substituents (e.g., phenethyl in cyclopenta analogs) hinder reduction by A. pullulans and Baker’s yeast, suggesting the target compound’s pyrrolidine group may also pose steric challenges .
  • HOMO/LUMO Analysis : Pyrido[2,3-d]pyrimidine-2,4-diones show HOMO localization on the pyrimidine ring, correlating with herbicidal activity . The target compound’s HOMO may shift to the thiophene ring, altering redox properties.

Substituent Effects on Bioactivity

Substituent Position Group Impact on Activity Example Compound
Position 3 Pyrrolidin-3-yl Potential CNS penetration Target compound
Position 3 2,4-Difluorophenyl Enhanced metabolic stability 3-(2,4-Difluorophenyl) analog
Position 6 Imidazo[1,2-a]pyridin-2-yl Gram-negative targeting Antimicrobial analog

Biological Activity

1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the thienopyrimidine class, characterized by a thieno ring fused with a pyrimidine. Its structure is critical for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies reported significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and MV4-11 (acute myeloid leukemia) cells.
  • Kinase Inhibition : It selectively inhibits specific kinases such as FLT3 and GSK-3β. The inhibition of FLT3 is particularly relevant in the context of leukemia treatment.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 ValueReference
AnticancerMCF70.01 µM
AnticancerMV4-110.072 µM
Kinase InhibitionFLT37.89 nM
Kinase InhibitionGSK-3β5.46 nM

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase in MV4-11 cells, which is crucial for halting the proliferation of cancer cells.
  • Apoptosis Induction : The compound has been shown to trigger apoptosis in various cancer cell lines, contributing to its anticancer efficacy.
  • Kinase Interaction : Molecular docking studies suggest that it binds to the ATP-binding site of FLT3 kinase, forming multiple hydrogen bonds that stabilize the interaction and inhibit kinase activity.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells : A study demonstrated that this compound exhibits high selectivity against MCF7 cells with an IC50 value of 0.01 µM, indicating strong antiproliferative activity .
  • FLT3 Inhibition : Another research effort focused on the inhibition of FLT3 in MV4-11 cells revealed an IC50 value of 0.072 µM, underscoring its potential as a targeted therapy for leukemia .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and its derivatives?

  • Methodology : The synthesis typically involves cyclocondensation and alkylation steps. For example, thieno[3,2-d]pyrimidine scaffolds are synthesized via reactions of α-bromoacetyl intermediates with nucleophiles like thioacetamide in acetic acid, followed by alkylation at the N1 position using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base . Key intermediates are purified via column chromatography (C18 columns, 25-min analytical cycles) and characterized using NMR and mass spectrometry .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology : Analytical techniques include:

  • 1H NMR spectroscopy : To confirm substituent positions and alkylation efficiency (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • HPLC : Using C18 columns with optimized mobile phases (e.g., acetonitrile/water gradients) to assess purity (>95%) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the N1 and C6 positions influence the antimicrobial activity of this compound?

  • Data Analysis : Alkylation with bulky groups (e.g., benzyl chlorides) at N1 enhances lipophilicity, improving membrane penetration, while electron-withdrawing substituents at C6 (e.g., oxadiazole or thiazole rings) increase antimicrobial potency. For example, derivatives with 5-phenyl-1,3,4-oxadiazol-2-yl groups at C6 showed superior activity against Staphylococcus aureus (MIC = 2 µg/mL) compared to reference drugs like streptomycin . Contradictions arise when polar substituents (e.g., chloroacetamides) reduce activity, suggesting a balance between hydrophobicity and target binding is critical .

Q. What crystallographic techniques are used to resolve structural ambiguities in thieno[3,2-d]pyrimidine derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.1484 Å, b = 9.3455 Å, and intermolecular N–H⋯O hydrogen bonds stabilize the dimeric structure . This data helps correlate planar thieno-pyrimidine cores with π-π stacking interactions in biological targets .

Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?

  • Experimental Design : Variability often stems from assay conditions (e.g., bacterial strain differences, nutrient media pH). A standardized protocol is recommended:

  • Use CLSI guidelines for antimicrobial testing.
  • Include internal controls (e.g., metronidazole for anaerobic bacteria).
  • Validate results with dose-response curves and time-kill assays .

Structure-Activity Relationship (SAR) Questions

Q. What role does the pyrrolidin-3-yl group play in modulating target selectivity?

  • SAR Insights : The pyrrolidine ring introduces conformational rigidity, favoring interactions with hydrophobic enzyme pockets (e.g., bacterial dihydrofolate reductase). Substitution at the 3-position of pyrrolidine with methyl groups enhances steric complementarity, reducing off-target effects .

Q. Are there computational models to predict the pharmacokinetic properties of this compound?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like DNA gyrase. ADMET predictors (e.g., SwissADME) estimate logP (~2.1), suggesting moderate blood-brain barrier permeability, while high polar surface area (>80 Ų) limits oral bioavailability .

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